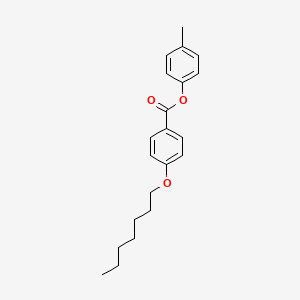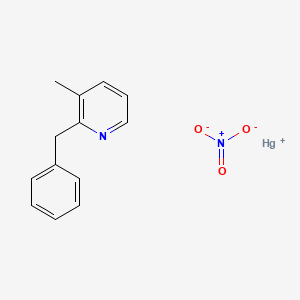
2-Benzyl-3-methylpyridine;mercury(1+);nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is a complex chemical compound that combines an organic pyridine derivative with a mercury ion and a nitrate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylpyridine typically involves the alkylation of 3-methylpyridine with benzyl halides under basic conditions. The mercury(1+) ion is then introduced through a reaction with a suitable mercury salt, such as mercury(II) nitrate. The final compound is obtained by combining the organic mercury complex with nitrate ions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-3-methylpyridine;mercury(1+);nitrate can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The mercury ion can be reduced to its elemental form or other lower oxidation states.
Substitution: The benzyl and methyl groups can participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce elemental mercury.
科学的研究の応用
2-Benzyl-3-methylpyridine;mercury(1+);nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-Benzyl-3-methylpyridine;mercury(1+) exerts its effects involves the interaction of the mercury ion with specific molecular targets. The mercury ion can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful as a biochemical probe or potential therapeutic agent.
類似化合物との比較
Similar Compounds
2-Benzylpyridine: Lacks the methyl group and mercury ion, making it less reactive in certain chemical reactions.
3-Methylpyridine: Does not have the benzyl group or mercury ion, resulting in different chemical properties and applications.
Mercury(II) nitrate: Contains mercury in a higher oxidation state and lacks the organic pyridine component.
Uniqueness
2-Benzyl-3-methylpyridine;mercury(1+);nitrate is unique due to the combination of an organic pyridine derivative with a mercury ion and nitrate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57527-25-0 |
|---|---|
分子式 |
C13H13HgN2O3 |
分子量 |
445.85 g/mol |
IUPAC名 |
2-benzyl-3-methylpyridine;mercury(1+);nitrate |
InChI |
InChI=1S/C13H13N.Hg.NO3/c1-11-6-5-9-14-13(11)10-12-7-3-2-4-8-12;;2-1(3)4/h2-9H,10H2,1H3;;/q;+1;-1 |
InChIキー |
WJSUVLSXFHRXEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)CC2=CC=CC=C2.[N+](=O)([O-])[O-].[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


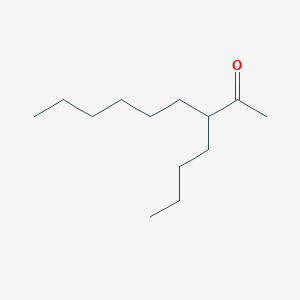

![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
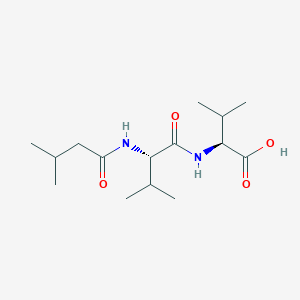
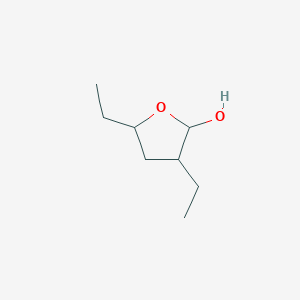
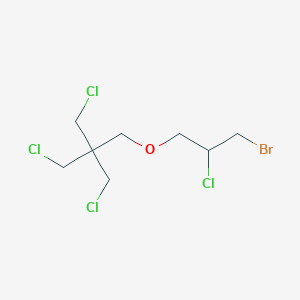
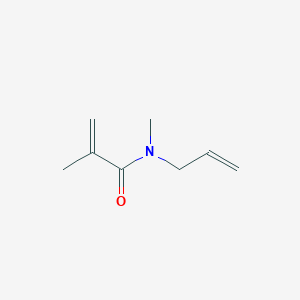
![6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14611090.png)
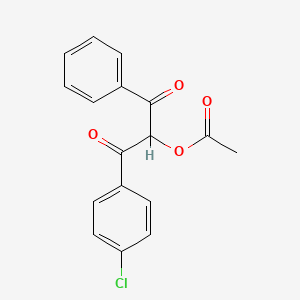
silane](/img/structure/B14611095.png)
